Carbapeneme
Carbapenems are a class of broad-spectrum beta-lactam antibiotics, specifically designed to combat multidrug-resistant Gram-negative bacteria. These antimicrobial agents feature a unique structural backbone with a pentadecalin ring system and a hydrophilic carbonyl group at position 1 that enhances their stability against β-lactamases. The carbapenem class includes drugs such as imipenem, meropenem, and doripenem, which are crucial in modern medicine for treating infections resistant to other antibiotics.
Carbapenems exert their antibacterial effects by inhibiting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs). Their spectrum of activity is broad, encompassing various pathogens including Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae. However, due to potential nephrotoxicity and severe allergic reactions, their use must be carefully monitored and reserved for cases where other antibiotics have failed or are contraindicated.
The clinical significance of carbapenems lies in their ability to combat extensively drug-resistant (XDR) bacterial strains, making them invaluable in critical care settings. Additionally, ongoing research continues to explore new derivatives with improved stability against metallo-β-lactamases, further expanding the therapeutic options for challenging infections.

Struktur | Chemischer Name | CAS | MF |
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Antibiotic PS 8 | 82837-65-8 | C14H18N2O4S |
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PLURACIDOMYCIN A2 | 92755-79-8 | C9H11NO9S2 |
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PIMP-14 | 442847-70-3 | C19H23ClN4O6S |
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Meropenem-d6 | 1133424-00-6 | C17H25N3O5S |
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doripenem | 148016-81-3 | C15H24N4O6S2 |
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1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-3-[[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]-3-pyrrolidinyl]thio]-4-methyl-7-oxo-,(4R,5S,6S)- | 149951-16-6 | C18H29N3O5S |
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Imipenem monohydrate | 74431-23-5 | C12H19N3O5S |
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Azeto[2,1-a]isoindole-4-carboxylicacid, 1,2,5,6,7,8,8a,8b-octahydro-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-,(1S,5S,8aS,8bR)- | 156769-21-0 | C14H19NO5 |
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protected meropenem | 96036-02-1 | C32H35N5O11S |
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Meropenem | 96036-03-2 | C17H25N3O5S |
Verwandte Literatur
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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